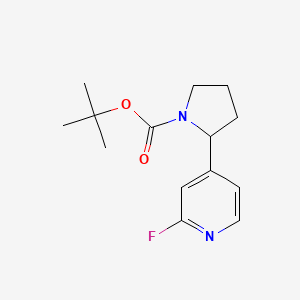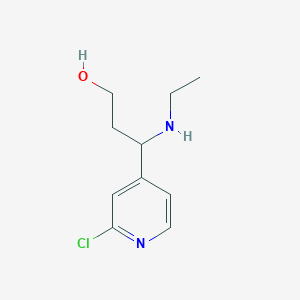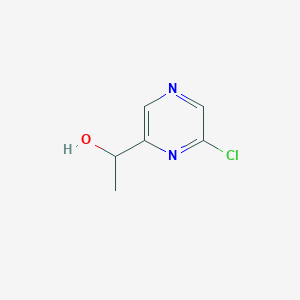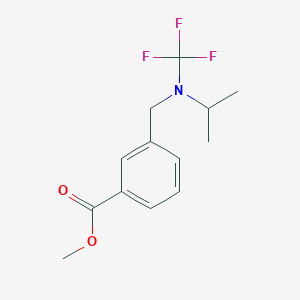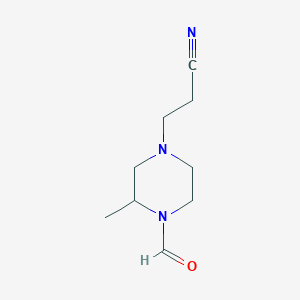![molecular formula C18H23ClN2O3 B13962826 Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[45]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The resulting intermediate is then subjected to further functionalization to introduce the benzyl and chloroacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with potential biological activity.
1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate: Used in various synthetic applications.
Uniqueness
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate stands out due to its specific functional groups, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.
Eigenschaften
Molekularformel |
C18H23ClN2O3 |
|---|---|
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H23ClN2O3/c19-12-16(22)20-9-6-18(7-10-20)8-11-21(14-18)17(23)24-13-15-4-2-1-3-5-15/h1-5H,6-14H2 |
InChI-Schlüssel |
DWKRZEGINBTHKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



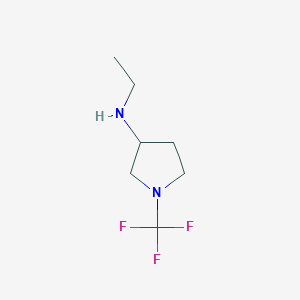
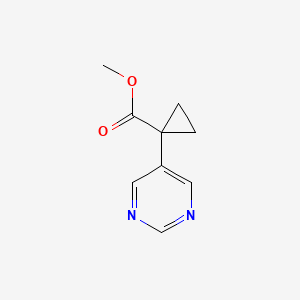

![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)

